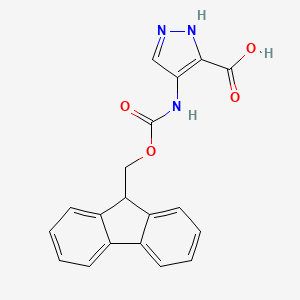

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1H-pyrazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1H-pyrazole-5-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1H-pyrazole-5-carboxylic acid typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Carboxylic Acid Group: The carboxylic acid group is often introduced via carboxylation reactions, such as the reaction of a pyrazole derivative with carbon dioxide.

Attachment of the Fmoc Group: The Fmoc group is introduced through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Bases like piperidine or morpholine are used to remove the Fmoc group.

Major Products

Oxidation: Pyrazole N-oxides.

Reduction: Alcohols or aldehydes.

Substitution: Deprotected amino pyrazole derivatives.

Applications De Recherche Scientifique

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.

Biology: Employed in peptide synthesis for the protection of amino acids, facilitating the study of protein structure and function.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mécanisme D'action

The mechanism of action of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1H-pyrazole-5-carboxylic acid largely depends on its use. In peptide synthesis, the Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent reactions. The pyrazole ring can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl-3,5-difluoro-benzoic acid

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid

- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine

Uniqueness

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1H-pyrazole-5-carboxylic acid is unique due to the presence of both the pyrazole ring and the Fmoc group. This combination allows for versatile applications in synthetic chemistry and biological research, providing a balance of stability and reactivity that is not commonly found in other compounds.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds

Activité Biologique

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1H-pyrazole-5-carboxylic acid, also known by its chemical structure and various synonyms, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C25H27N3O4

- Molecular Weight : 433.51 g/mol

- CAS Number : 1993328-76-9

The compound features a pyrazole ring, which is known for its pharmacological versatility. Pyrazole derivatives have been extensively studied for their potential as antimicrobial, anticancer, and anti-inflammatory agents .

Antimicrobial Activity

Research indicates that pyrazole carboxylic acid derivatives exhibit significant antimicrobial properties. A mini-review highlighted that these compounds can act against various pathogens, including bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Properties

The anticancer potential of pyrazole derivatives is well-documented. Studies have shown that compounds with a pyrazole moiety can inhibit tumor growth and induce apoptosis in cancer cells. For instance, the presence of specific substituents on the pyrazole ring can enhance cytotoxicity against different cancer cell lines .

Anti-inflammatory Effects

Pyrazole compounds are also recognized for their anti-inflammatory activities. They can inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. This property is particularly relevant for developing non-steroidal anti-inflammatory drugs (NSAIDs) that are less harmful than traditional options .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

- Claisen Condensation : This step forms the initial pyrazole framework.

- Functionalization : Subsequent reactions introduce functional groups that enhance biological activity.

- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives, including:

- Antimicrobial Efficacy : A study demonstrated that a series of pyrazole derivatives showed promising activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Cytotoxicity Against Cancer Cells : In vitro assays revealed that certain derivatives induced cell death in various cancer cell lines, with IC50 values indicating potent activity at low concentrations .

- Inflammation Models : Animal models treated with pyrazole derivatives exhibited reduced inflammation markers and improved clinical symptoms in conditions such as arthritis .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O4/c23-18(24)17-16(9-20-22-17)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-9,15H,10H2,(H,20,22)(H,21,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEQCSWDCGNPZCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(NN=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.